2-amino-N-(3-isopropoxypropyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Description
2-amino-N-(3-isopropoxypropyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C21H29N5O3 and its molecular weight is 399.495. The purity is usually 95%.
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Biological Activity
2-amino-N-(3-isopropoxypropyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound belonging to the pyrroloquinoxaline class. Its unique structural features—including an amine, carboxamide, and methoxy functional groups—contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H29N5O3. The presence of the isopropoxy group enhances solubility, while the methoxyphenyl moiety may influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C21H29N5O3 |
Molecular Weight | 385.49 g/mol |
Functional Groups | Amine, Carboxamide |
Solubility | Moderate (due to isopropoxy group) |
Biological Activities
Preliminary studies indicate that compounds in the pyrroloquinoxaline class exhibit a range of biological activities:
- Antimicrobial Activity : Quinoxaline derivatives, including pyrroloquinoxalines, have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli with promising results .
- Antiviral Activity : Recent research highlights the potential of quinoxaline derivatives to inhibit various viral infections. For example, compounds have demonstrated efficacy against respiratory viruses and may inhibit the replication of SARS-CoV-2 . The mechanism often involves modulation of specific cellular pathways.
- Anticancer Properties : Studies have indicated that pyrroloquinoxaline derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) under hypoxic conditions. These compounds may downregulate proteins associated with cell survival .
Case Study: Anticancer Activity
A study involving a series of quinoxaline derivatives found that specific structural modifications enhanced their antiproliferative activity against breast adenocarcinoma cells. The findings suggested a strong correlation between structural features and biological efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Influence : The type and position of substituents on the quinoxaline ring significantly affect biological activity. For instance, variations in alkyl or aryl groups can enhance solubility and receptor binding affinity.
- Functional Group Variations : Modifications to the carboxamide and amine groups can lead to improved interactions with targeted enzymes or receptors.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Pyrroloquinoxaline Core : This involves cyclization reactions using appropriate precursors.
- Functionalization : Subsequent steps introduce the isopropoxy and methoxy groups through nucleophilic substitution reactions.
- Purification : High-performance liquid chromatography (HPLC) is often used to achieve purity before biological testing.
Properties
IUPAC Name |
2-amino-1-(3-methoxypropyl)-N-(3-propan-2-yloxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3/c1-14(2)29-13-6-10-23-21(27)17-18-20(26(19(17)22)11-7-12-28-3)25-16-9-5-4-8-15(16)24-18/h4-5,8-9,14H,6-7,10-13,22H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRWSXUDIHDLHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCOC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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